3-Cyclobutylidenepiperidine hydrochloride
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Overview
Description
3-Cyclobutylidenepiperidine hydrochloride is a heterocyclic compound that features a piperidine ring with a cyclobutylidene substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylidenepiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutylidene precursor with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylidenepiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Cyclobutylidenepiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclobutylidenepiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic structure similar to 3-Cyclobutylidenepiperidine but without the cyclobutylidene substituent.
Cyclobutylpiperidine: A compound with a cyclobutyl group attached to the piperidine ring.
Cyclohexylpiperidine: A compound with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness: 3-Cyclobutylidenepiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H16ClN |
---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
3-cyclobutylidenepiperidine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-3-8(4-1)9-5-2-6-10-7-9;/h10H,1-7H2;1H |
InChI Key |
OCZPFZBVHBYHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2CCCNC2)C1.Cl |
Origin of Product |
United States |
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